Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
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Overview
Description
Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with isopropyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole derivative attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl ester group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solventtetrahydrofuran (THF); temperature0°C to room temperature.
Substitution: Amines, alcohols; solventDMF or ethanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to cell death. As an anticancer agent, it may induce apoptosis by activating specific signaling pathways involved in programmed cell death.
Comparison with Similar Compounds
Isopropyl ((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that contains a triazole ring and is used to treat various fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal pathogens.
Itraconazole: A triazole antifungal agent used to treat systemic fungal infections.
Properties
CAS No. |
577789-92-5 |
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Molecular Formula |
C13H15ClN4O2S |
Molecular Weight |
326.80 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H15ClN4O2S/c1-8(2)20-11(19)7-21-13-17-16-12(18(13)15)9-3-5-10(14)6-4-9/h3-6,8H,7,15H2,1-2H3 |
InChI Key |
GFGWPDKPMZJDGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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